molecular formula C19H27Cl2N7 B12903532 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine CAS No. 51386-98-2

1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine

Cat. No.: B12903532
CAS No.: 51386-98-2
M. Wt: 424.4 g/mol
InChI Key: OVTODQVUOPPGTQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a diethylamino propyl group, and a methylpyrimidinyl group

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dichlorophenyl group, followed by the introduction of the diethylamino propyl group and the methylpyrimidinyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis process. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:

    Phenylboronic acids: These compounds are used in drug design and have similar structural features but differ in their stability and reactivity.

    Imidazopyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science

Properties

CAS No.

51386-98-2

Molecular Formula

C19H27Cl2N7

Molecular Weight

424.4 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-[4-[2-(diethylamino)propylamino]-6-methylpyrimidin-2-yl]guanidine

InChI

InChI=1S/C19H27Cl2N7/c1-5-28(6-2)13(4)11-23-17-9-12(3)24-19(26-17)27-18(22)25-14-7-8-15(20)16(21)10-14/h7-10,13H,5-6,11H2,1-4H3,(H4,22,23,24,25,26,27)

InChI Key

OVTODQVUOPPGTQ-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C(C)CNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCN(CC)C(C)CNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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